molecular formula C26H16N2O9 B12551059 Bis(4-nitrophenyl) 4,4'-oxydibenzoate CAS No. 188895-97-8

Bis(4-nitrophenyl) 4,4'-oxydibenzoate

Cat. No.: B12551059
CAS No.: 188895-97-8
M. Wt: 500.4 g/mol
InChI Key: PCZNQQLHQVVBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-nitrophenyl) 4,4'-oxydibenzoate is an aromatic ester compound featuring a central 4,4'-oxydibenzoate backbone esterified with two 4-nitrophenyl groups. The nitro groups enhance reactivity, making the compound a candidate for further derivatization or coordination chemistry, as seen in related 4,4'-oxydibenzoate coordination polymers .

Properties

CAS No.

188895-97-8

Molecular Formula

C26H16N2O9

Molecular Weight

500.4 g/mol

IUPAC Name

(4-nitrophenyl) 4-[4-(4-nitrophenoxy)carbonylphenoxy]benzoate

InChI

InChI=1S/C26H16N2O9/c29-25(36-23-13-5-19(6-14-23)27(31)32)17-1-9-21(10-2-17)35-22-11-3-18(4-12-22)26(30)37-24-15-7-20(8-16-24)28(33)34/h1-16H

InChI Key

PCZNQQLHQVVBDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-nitrophenyl) 4,4’-oxydibenzoate typically involves the reaction of 4-nitrophenol with 4,4’-oxydibenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of Bis(4-nitrophenyl) 4,4’-oxydibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts, such as tetraethylammonium bromide, can optimize the reaction conditions and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

Bis(4-nitrophenyl) 4,4’-oxydibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis; hydrochloric acid (HCl) for acidic hydrolysis.

Major Products Formed

Mechanism of Action

The mechanism of action of Bis(4-nitrophenyl) 4,4’-oxydibenzoate involves its ability to interact with various molecular targets. For instance, its nitrophenyl groups can participate in electron transfer reactions, making it useful in redox chemistry. Additionally, its ester bonds can undergo hydrolysis, releasing active components that can interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Bis(4-nitrophenyl) 4,4'-oxydibenzoate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound* C₂₆H₁₆N₂O₈ ~508.42 Nitro, ester High thermal stability; polymer intermediates
[4-(4-nitrophenyl)phenyl] benzoate C₁₉H₁₃NO₄ 319.3 Nitro, ester High lipophilicity (XLogP3 = 5)
4,4'-Oxybis(benzoylhydrazide) C₁₄H₁₄N₄O₃ 298.29 Hydrazide, ether Reactivity in coordination chemistry
Bis(1H-1,2,3-benzotriazol-1-yl) 4,4'-oxydibenzoate C₂₆H₁₆N₆O₄ 500.45 Benzotriazole, ester UV stabilization; corrosion inhibition
4,4'-Bis(2-sulfostyryl)biphenyl Disodium C₂₈H₂₀Na₂O₆S₂ 562.6 Sulfonate, styryl Water solubility; fluorescent dyes

*Estimated based on structural analogy.

Research Findings and Data Gaps

  • Toxicity and Safety: Hazard data for nitro-aromatic esters are scarce. The Merck Index notes general toxicity trends for nitro compounds, but specific studies on this compound are absent .
  • Comparative Reactivity : The hydrazide group in 4,4'-oxybis(benzoylhydrazide) enables chelation with metals , whereas the ester groups in this compound may favor hydrolysis under basic conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.